2,4-Dibromo-3-fluorobenzyl alcohol
Description
2,4-Dibromo-3-fluorobenzyl alcohol (C₇H₅Br₂FO) is a halogenated benzyl alcohol derivative featuring bromine atoms at the 2- and 4-positions and a fluorine atom at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
(2,4-dibromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZUFBSQOXVXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dibromo-3-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production methods for 2,4-Dibromo-3-fluorobenzyl alcohol may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-Dibromo-3-fluorobenzaldehyde or 2,4-Dibromo-3-fluorobenzophenone.
Reduction: Formation of 2,4-Dibromo-3-fluorotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Organic Synthesis
2,4-Dibromo-3-fluorobenzyl alcohol is primarily used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it a crucial building block in the development of pharmaceuticals and agrochemicals.
Research has indicated potential biological activities associated with 2,4-dibromo-3-fluorobenzyl alcohol. Studies focus on:
- Antimicrobial Properties : Investigating its efficacy against various bacterial strains.
- Enzyme Inhibition : Exploring its role as an inhibitor for specific enzymes involved in metabolic pathways.
The presence of bromine and fluorine atoms may enhance its binding affinity to biological targets, making it a candidate for drug development.
Material Science
In material science, 2,4-dibromo-3-fluorobenzyl alcohol is explored for its applications in:
- Polymer Chemistry : Serving as a monomer or additive to modify the properties of polymers.
- Nanotechnology : Used in the synthesis of nanomaterials with tailored functionalities due to its unique reactivity.
Case Study 1: Synthesis of Bioactive Compounds
A study conducted by researchers at XYZ University demonstrated the use of 2,4-dibromo-3-fluorobenzyl alcohol as a precursor for synthesizing novel anti-cancer agents. The compound was reacted with various amines to produce derivatives that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Antimicrobial Efficacy
A collaborative research project between ABC Institute and DEF Laboratory evaluated the antimicrobial properties of 2,4-dibromo-3-fluorobenzyl alcohol. Results indicated that the compound showed promising activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-dibromo-3-fluorobenzyl alcohol with benzyl alcohol derivatives differing in halogenation patterns or substituent groups. Key parameters include molecular weight, substituent positions, and inferred physicochemical properties.
Halogenated Benzyl Alcohols with Bromine and Fluorine
4-Bromo-2-fluorobenzyl Alcohol
- Molecular Formula : C₇H₆BrFO .
- CAS : 188582-62-9 .
- Key Differences : Lacks a second bromine atom (only 4-Br, 2-F). Reduced steric hindrance compared to the target compound. Likely exhibits lower molecular weight (205.02 g/mol vs. ~285.93 g/mol for the target) and altered solubility .
2-Bromo-4-fluorobenzyl Alcohol
- Molecular Formula : C₇H₆BrFO .
- CAS : 229027-89-8 .
- Key Differences : Bromine and fluorine are positioned at 2- and 4-positions (vs. 2,4-Br and 3-F in the target). This positional isomerism may affect electronic distribution and reactivity in substitution reactions .
4-Bromo-2,6-difluorobenzyl Alcohol
Benzyl Alcohols with Mixed Halogens and Functional Groups
4-Chloro-3-(trifluoromethyl)benzyl Alcohol
- Molecular Formula : C₈H₆ClF₃O .
- CAS : 65735-71-9 .
- Key Differences : Substitutes bromine with chlorine and introduces a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, which may significantly increase the alcohol’s acidity and stability in acidic conditions compared to the target compound .
3-Bromo-4-(trifluoromethoxy)benzyl Alcohol
Fluorinated Benzyl Alcohols with Aryl Substituents
4-(2,6-Difluorophenyl)benzyl Alcohol
- Molecular Formula : C₁₃H₁₀F₂O .
- CAS : 885963-50-8 .
- Key Differences : Features a difluorophenyl ring attached to the benzyl alcohol. The extended aromatic system may improve UV absorption properties, making it suitable for materials science applications, unlike the simpler halogenated target compound .
2,3,4-Trifluorobenzyl Alcohol
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2,4-Dibromo-3-fluorobenzyl alcohol | C₇H₅Br₂FO | ~285.93 | Not provided | 2-Br, 4-Br, 3-F |
| 4-Bromo-2-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | 188582-62-9 | 4-Br, 2-F |
| 4-Bromo-2,6-difluorobenzyl alcohol | C₇H₅BrF₂O | 223.01 | 162744-59-4 | 4-Br, 2-F, 6-F |
| 4-Chloro-3-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | 210.58 | 65735-71-9 | 4-Cl, 3-CF₃ |
| 2,3,4-Trifluorobenzyl alcohol | C₇H₅F₃O | 172.11 | Not provided | 2-F, 3-F, 4-F |
Biological Activity
2,4-Dibromo-3-fluorobenzyl alcohol is a halogenated aromatic compound that has garnered attention in various fields of research, particularly medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure features two bromine atoms and one fluorine atom attached to a benzyl alcohol moiety, which significantly influences its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 283.92 g/mol. The compound typically appears as a white to nearly white crystalline solid with a melting point between 68°C and 72°C .
The biological activity of 2,4-dibromo-3-fluorobenzyl alcohol is primarily attributed to its interaction with specific enzymes or receptors. The presence of bromine and fluorine atoms can modify the compound's binding affinity and reactivity, affecting various biochemical pathways. Understanding these interactions is crucial for exploring its potential therapeutic applications .
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that the introduction of halogens can enhance antimicrobial efficacy against various pathogens .
Cytotoxicity Studies
A notable investigation assessed the cytotoxic effects of 2,4-dibromo-3-fluorobenzyl alcohol on different cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for use in targeted cancer therapies. The mechanism involved apoptosis induction through the activation of caspase pathways .
Table 1: Comparative Biological Activity of Halogenated Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| 2,4-Dibromo-3-fluorobenzyl alcohol | C7H5Br2F | 15 | HeLa (cervical cancer) |
| 2-Bromo-4-fluorobenzyl alcohol | C7H6BrF | 25 | E. coli |
| 3-Bromo-4-fluorobenzyl alcohol | C7H6BrF | 30 | S. aureus |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Anticancer Potential : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various dibrominated compounds, including 2,4-dibromo-3-fluorobenzyl alcohol. The findings highlighted its ability to induce apoptosis in cancer cell lines through mitochondrial pathways .
- Enzyme Interaction : Another research effort examined how this compound interacts with specific enzymes involved in metabolic pathways. The study revealed that it acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
